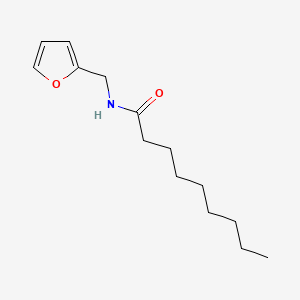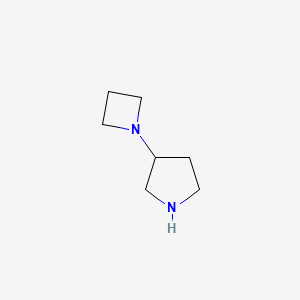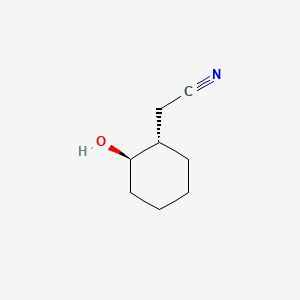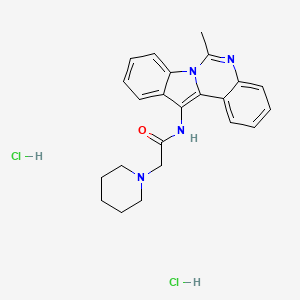![molecular formula C29H29N3O2S2 B1649648 4-(3-Methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-F]pyrrolo[1,2-A][1,4]diazepine-5(6H)-carboxamide CAS No. 1029720-66-8](/img/structure/B1649648.png)
4-(3-Methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-F]pyrrolo[1,2-A][1,4]diazepine-5(6H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methoxyphenyl)-N-[3-(methylthio)phenyl]-7,8,9,10-tetrahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Vorbereitungsmethoden
The synthesis of 4-(3-methoxyphenyl)-N-[3-(methylthio)phenyl]-7,8,9,10-tetrahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which uses (4-methoxyphenyl)boronic acid and bromo-substituted benzothiophene derivatives as starting materials . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The coupling reaction mixture is then purified to obtain the desired product.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, to introduce different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(3-methoxyphenyl)-N-[3-(methylthio)phenyl]-7,8,9,10-tetrahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide has several scientific research applications:
Organic Electronics: It is used as an active layer in organic thin-film transistors (OTFTs) due to its excellent charge transport properties.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Materials Science: Its stability and electronic properties make it suitable for use in various materials science applications, including sensors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In organic electronics, it functions by facilitating charge transport through its conjugated system, which allows for efficient electron mobility. In pharmaceuticals, the compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzothiophene derivatives, such as:
2-phenylbenzothiophene: Known for its use in organic semiconductors.
4-methoxyphenylbenzothiophene: Exhibits similar electronic properties and is used in similar applications.
These compounds share structural similarities but differ in their specific functional groups, which can influence their reactivity and applications.
Eigenschaften
CAS-Nummer |
1029720-66-8 |
|---|---|
Molekularformel |
C29H29N3O2S2 |
Molekulargewicht |
515.7 |
IUPAC-Name |
7-(3-methoxyphenyl)-N-(3-methylsulfanylphenyl)-17-thia-2,8-diazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene-8-carboxamide |
InChI |
InChI=1S/C29H29N3O2S2/c1-34-21-10-5-8-19(16-21)27-25-13-7-15-31(25)28-24(23-12-3-4-14-26(23)36-28)18-32(27)29(33)30-20-9-6-11-22(17-20)35-2/h5-11,13,15-17,27H,3-4,12,14,18H2,1-2H3,(H,30,33) |
InChI-Schlüssel |
AZLMCTKVPLODDW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2C3=CC=CN3C4=C(CN2C(=O)NC5=CC(=CC=C5)SC)C6=C(S4)CCCC6 |
Kanonische SMILES |
COC1=CC=CC(=C1)C2C3=CC=CN3C4=C(CN2C(=O)NC5=CC(=CC=C5)SC)C6=C(S4)CCCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(4-Fluorophenyl)sulfonylpiperidin-3-yl]methanamine](/img/structure/B1649569.png)

![Benzoic acid, 4-[[4-(phenylamino)phenyl]azo]-](/img/structure/B1649572.png)
![{[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B1649574.png)

![2-[4-(acetylamino)benzyl]-N-(4-methylbenzyl)-1H-benzimidazole-5-carboxamide](/img/structure/B1649578.png)
![3-{[(5-Bromo-2-thienyl)methyl]amino}thiolane-1,1-dione](/img/structure/B1649580.png)



![N-{3-[(2-methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethyl-2-thienyl}thiophene-2-carboxamide](/img/structure/B1649586.png)
![N-{4,5-dimethyl-3-[piperidin-1-yl(pyridin-3-yl)methyl]-2-thienyl}thiophene-2-carboxamide](/img/structure/B1649587.png)
